Trans-2,3-Butylene carbonate (CAS: 65941-76-6) is a specialized chiral cyclic carbonate ester utilized primarily as an advanced aprotic polar solvent and electrolyte additive in energy storage applications. Featuring a five-membered dioxolane ring with trans-oriented methyl groups, this compound provides high permittivity essential for ion transport [1]. In procurement and material selection, trans-2,3-butylene carbonate is prioritized over simpler carbonates due to its unique steric profile, which profoundly alters lithium-ion solvation dynamics and solid electrolyte interphase (SEI) formation, making it a critical material for high-performance battery engineering [2].
Generic substitution of trans-2,3-butylene carbonate with closely related baseline solvents, such as propylene carbonate (PC) or its exact stereoisomer cis-2,3-butylene carbonate, routinely results in catastrophic system failure in graphitic anode applications. While PC offers a wide operating temperature range and high dielectric constant, its co-intercalation with lithium ions generates severe internal strain, leading to the rapid exfoliation and destruction of the graphite structure [1]. Similarly, substituting with the cis-isomer alters the intermediate solvation energy and diffusion constants, severely diminishing the dimerization reactions required to build a robust Solid Electrolyte Interphase (SEI) [2]. Consequently, buyers must procure the exact trans-configuration to ensure early ion desolvation and structural preservation of the electrode.
In comparative electrochemical cycling, the structural configuration of the solvent dictates anode survival. While propylene carbonate (PC) and cis-2,3-butylene carbonate cause extensive graphite exfoliation due to destructive solvent co-intercalation, trans-2,3-butylene carbonate enables highly reversible lithium intercalation. The specific steric hindrance of the trans-methyl groups prevents the solvent from co-intercalating into the graphite galleries, avoiding the volumetric strain that destroys the electrode [1].
| Evidence Dimension | Anode structural integrity during Li+ intercalation |
| Target Compound Data | Reversible cycling without exfoliation (stable SEI formation) |
| Comparator Or Baseline | Propylene carbonate (PC) and cis-2,3-butylene carbonate (induce extensive graphite exfoliation) |
| Quantified Difference | Shift from complete structural failure to reversible cycling capacity |
| Conditions | Graphitic carbon anodes (e.g., MCMB25, SFG6) in cyclic carbonate electrolytes |
Eliminates the catastrophic anode degradation associated with standard high-dielectric PC solvents, enabling longer battery cycle life.
The stability of the SEI layer depends heavily on the dimerization of reduction products. Microscopic simulations and electrochemical probing reveal that trans-2,3-butylene carbonate possesses a lower solvation energy for intermediate species compared to its cis-isomer. This lower solvation energy, combined with a higher diffusion constant, significantly enhances the dimerization process, yielding a denser, more protective SEI film, whereas the cis-isomer traps intermediates and suppresses necessary dimerization [1].
| Evidence Dimension | Intermediate solvation energy and SEI dimerization rate |
| Target Compound Data | Lower solvation energy promoting high dimerization of reduction products |
| Comparator Or Baseline | cis-2,3-butylene carbonate (exhibits larger solvation energy and lower diffusion, diminishing dimerization) |
| Quantified Difference | Significant increase in dimerized SEI components for the trans-isomer |
| Conditions | Red Moon simulation and electrochemical probing of microscopic SEI formation |
A highly dimerized SEI layer is essential for preventing continuous electrolyte consumption, directly impacting the safety and shelf-life of the final battery cell.
In the synthesis of branched polyester resins, the choice of cyclic alkylene carbonate directly dictates the thermomechanical properties of the resulting polymer. When trans-2,3-butylene carbonate is reacted with bisphenol A (BPA) during the alkoxylation phase, the trans-oriented methyl groups introduce specific steric bulk into the functionalized diol monomer. Compared to baseline unsubstituted ethylene carbonate, this stereospecific bulk restricts polymer chain mobility, allowing manufacturers to precisely tune and elevate the target glass transition temperature (Tg) of the final resin [1].
| Evidence Dimension | Precursor steric contribution to polymer glass transition temperature (Tg) |
| Target Compound Data | trans-2,3-butylene carbonate (provides dual trans-methyl steric bulk) |
| Comparator Or Baseline | Ethylene carbonate (lacks methyl bulk) or propylene carbonate (single methyl group) |
| Quantified Difference | Controlled elevation of Tg via restricted chain mobility in the alkoxylated BPA monomer |
| Conditions | Base-catalyzed alkoxylation reaction with bisphenol A (BPA) |
Essential for procurement in materials science when formulating custom thermosets or polyester resins that require strict thermal performance targets.
Utilizing trans-2,3-butylene carbonate as a primary solvent or co-solvent to replace PC, protecting graphite anodes from exfoliation while maintaining high dielectric properties for extreme-condition cycling [1].
Deployed in specialized cell formulations where early ion desolvation and stable dimerization are required to prevent continuous electrolyte consumption [2].
Employed as a functionalized cyclic carbonate monomer in base-catalyzed alkoxylation reactions with bisphenol A to engineer thermoset polymers with elevated glass transition temperatures [3].